molecular formula C9H8ClF3N2O B2488665 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1603539-91-8

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2488665
CAS No.: 1603539-91-8
M. Wt: 252.62
InChI Key: UGMFGTTWCBXIHY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoroethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-chloroaniline+2,2,2-trifluoroethyl isocyanateThis compound\text{2-chloroaniline} + \text{2,2,2-trifluoroethyl isocyanate} \rightarrow \text{this compound} 2-chloroaniline+2,2,2-trifluoroethyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the urea group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Decomposition products of the urea moiety.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)amine
  • 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)carbamate

Comparison: 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is unique due to the presence of both a chlorophenyl and a trifluoroethyl group attached to a urea moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethyl group, in particular, enhances the compound’s lipophilicity and potential biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-6-3-1-2-4-7(6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMFGTTWCBXIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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